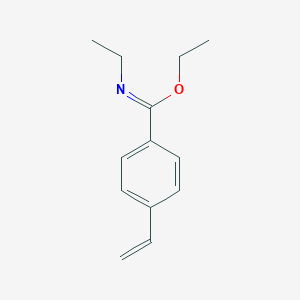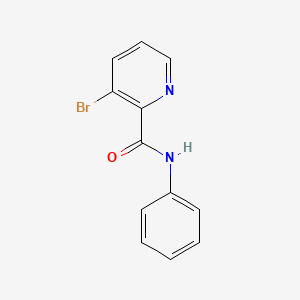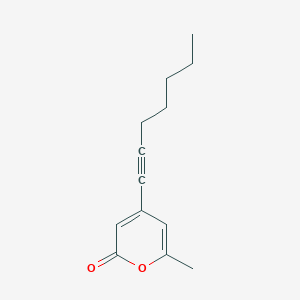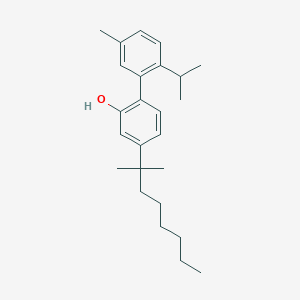dimethylsilane CAS No. 182629-26-1](/img/structure/B12569166.png)
[3,5-Bis(chloromethyl)phenoxy](tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(chloromethyl)phenoxydimethylsilane: is an organosilicon compound that features a phenoxy group substituted with two chloromethyl groups at the 3 and 5 positions, and a tert-butyl-dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(chloromethyl)phenoxydimethylsilane typically involves the reaction of 3,5-bis(chloromethyl)phenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions to form quinones or other oxidized products.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed:
Substitution: Various substituted phenoxy derivatives.
Oxidation: Quinones or other oxidized phenoxy compounds.
Reduction: Methyl-substituted phenoxy compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Can be used to create probes for studying biological systems.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific properties.
Surface Coatings:
Mécanisme D'action
The mechanism of action of 3,5-Bis(chloromethyl)phenoxydimethylsilane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl groups act as electrophilic centers that react with nucleophiles. The tert-butyl-dimethylsilane group can provide steric protection and influence the reactivity of the phenoxy group.
Comparaison Avec Des Composés Similaires
3,5-Bis(chloromethyl)phenoxysilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl-dimethylsilane group.
3,5-Bis(chloromethyl)phenoxysilane: Similar structure but with a triethylsilyl group.
Uniqueness: The presence of the tert-butyl-dimethylsilane group in 3,5-Bis(chloromethyl)phenoxydimethylsilane provides unique steric and electronic properties that can influence its reactivity and potential applications. This makes it distinct from other similar compounds with different silyl groups.
Propriétés
Numéro CAS |
182629-26-1 |
|---|---|
Formule moléculaire |
C14H22Cl2OSi |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
[3,5-bis(chloromethyl)phenoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22Cl2OSi/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-8H,9-10H2,1-5H3 |
Clé InChI |
JBFJEZMDQISNCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
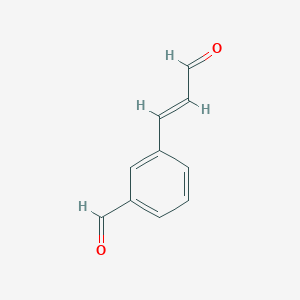
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
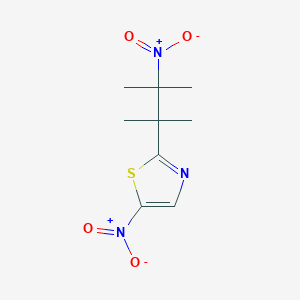
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
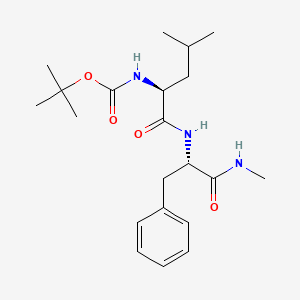
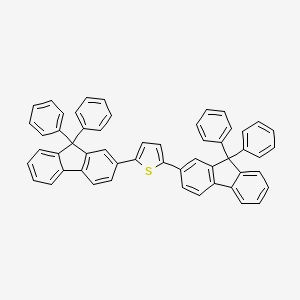
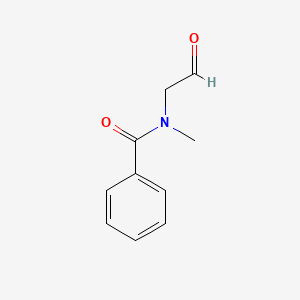
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
